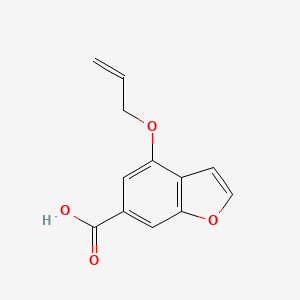

4-(Allyloxy)-1-benzofuran-6-carboxylic acid

描述

属性

IUPAC Name |

4-prop-2-enoxy-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-4-15-10-6-8(12(13)14)7-11-9(10)3-5-16-11/h2-3,5-7H,1,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCSOIFPTUOHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=CC2=C1C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-1-benzofuran-6-carboxylic acid typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction, where an allyl halide reacts with a hydroxyl group on the benzofuran ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

化学反应分析

Types of Reactions

4-(Allyloxy)-1-benzofuran-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzofuran derivatives.

科学研究应用

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. 4-(Allyloxy)-1-benzofuran-6-carboxylic acid has been evaluated for its ability to inhibit cancer cell proliferation.

- Case Study : A study demonstrated that this compound inhibited the growth of various cancer cell lines through apoptosis induction pathways, highlighting its potential as a chemotherapeutic agent .

Antiviral Properties

The compound has shown promise in antiviral applications, particularly against HIV.

- Case Study : Research indicated that derivatives of benzofuran could act as inhibitors of HIV-1 LTR activation, suggesting that this compound may also possess similar properties .

Drug Development

This compound is being explored as a lead compound in drug development for various conditions, including diabetes and obesity.

- Mechanism : The compound is believed to enhance glucose uptake in liver cells by modulating glucokinase activity, which could be beneficial for treating Type 2 diabetes .

Immunomodulatory Effects

Recent findings suggest that benzofuran derivatives can modulate immune responses.

- Case Study : Functional screenings identified derivatives capable of inhibiting chemotaxis in human peripheral blood mononuclear cells (PBMCs), indicating potential applications in inflammatory diseases .

Data Table: Summary of Applications

作用机制

The mechanism of action of 4-(Allyloxy)-1-benzofuran-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Benzofuran Carboxylic Acids

Benzofuran carboxylic acids exhibit distinct properties depending on the position of the carboxylic acid group. For example:

- Benzofuran-4-carboxylic acid : Lacks the allyloxy group but shares the benzofuran core. Its reactivity is dominated by the carboxylic acid at position 4, making it less versatile for further functionalization compared to the 6-carboxylic acid derivative .

- Benzofuran-6-carboxylic acid : The absence of the allyloxy group limits its use in reactions requiring alkene-based modifications (e.g., click chemistry) .

Allyloxy-Substituted Benzoic Acid Derivatives

- 4-(Allyloxy)benzoic acid (CAS: 27914-60-9): Features a benzene ring instead of benzofuran. The absence of the fused oxygen heterocycle reduces its electron-deficient character, altering its reactivity in electrophilic substitutions. This compound is commonly used in polymer synthesis .

- 3-(Allyloxy)benzoic acid (CAS: 103203-83-4): The meta-substituted allyloxy group sterically hinders conjugation with the carboxylic acid, leading to lower solubility in polar solvents compared to the para-substituted analog .

Alkenyloxycarboxylic Acids with Extended Chains

- 4-(4-Pentenyloxy)benzoic acid : Contains a longer alkenyl chain (pentenyl vs. allyl), enhancing lipophilicity but complicating regioselective reactions. Its synthesis requires 12–48 hours under traditional conditions (K₂CO₃ in acetone), whereas the benzofuran analog is synthesized in 4 hours using K₂CO₃ on alumina .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)**

- Structural Differences : Caffeic acid (CAS: 331-39-5) has a catechol moiety (3,4-dihydroxy groups) and an acrylic acid chain, unlike the benzofuran core and allyloxy group in 4-(Allyloxy)-1-benzofuran-6-carboxylic acid.

- Applications : Caffeic acid is widely used in antioxidant studies, food preservation, and cosmetics, whereas the benzofuran derivative is more specialized in synthetic chemistry due to its modular reactivity .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : The benzofuran derivative’s synthesis is optimized for speed (4 hours) and yield (95%) due to the K₂CO₃/alumina catalyst, outperforming traditional methods for alkenyloxycarboxylic acids .

Reactivity : The allyloxy group in this compound enables facile [3+2] cycloadditions, unlike caffeic acid’s catechol-driven redox reactions .

Commercial Status : Discontinued availability of this compound (CymitQuimica) contrasts with the stable supply of simpler analogs like 4-(Allyloxy)benzoic acid .

生物活性

4-(Allyloxy)-1-benzofuran-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core with an allyloxy group and a carboxylic acid functional group. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Biological Activity

Anticancer Properties:

Recent studies have indicated that benzofuran derivatives, including this compound, may exhibit significant anticancer activity. For instance, related compounds have shown inhibitory effects on cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the submicromolar range . Specifically, compounds similar to this compound have demonstrated pro-apoptotic effects and cell cycle disturbances in these cancer cell lines.

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of carbonic anhydrases (CAs), which are enzymes implicated in tumorigenesis and cancer progression. Inhibition of specific CA isoforms can lead to altered pH regulation within tumors, thereby affecting cancer cell viability and proliferation .

Research Findings

Case Studies:

- Cell Cycle Analysis: In studies examining the effects of benzofuran derivatives on MDA-MB-231 cells, treatment with these compounds resulted in significant increases in the G2-M phase population, indicating cell cycle arrest. The apoptotic rates also increased markedly after treatment, suggesting that these compounds can induce programmed cell death in cancer cells .

- Inhibition Studies: Compounds structurally related to this compound were evaluated for their inhibitory action against various human carbonic anhydrase isoforms. The findings revealed that certain derivatives displayed potent inhibitory activity, with KIs ranging from submicromolar to micromolar levels .

Data Table: Biological Activity Overview

常见问题

Basic: What are the common synthetic routes for 4-(allyloxy)-1-benzofuran-6-carboxylic acid, and how are intermediates characterized?

Answer:

A typical synthesis involves allylation of the hydroxyl group on a benzofuran precursor, followed by carboxylation or oxidation to introduce the carboxylic acid moiety. For example:

Substitution reaction : Reacting 6-hydroxy-1-benzofuran derivatives with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the allyloxy group .

Carboxylation : Direct carboxylation via CO₂ insertion using transition-metal catalysts (e.g., Pd-mediated reactions) or oxidation of a methyl/methoxy group to a carboxylic acid using KMnO₄ or CrO₃ .

Characterization :

- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and functional groups (e.g., allyloxy protons at δ 4.5–5.5 ppm, carboxylic acid proton at δ ~12 ppm) .

- Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 232.06).

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use a fume hood to avoid inhalation .

- Fire hazards : Use CO₂ or dry chemical powder for fires; avoid water jets due to potential toxic fume release (e.g., CO, benzofuran derivatives) .

- First aid : For skin contact, rinse with water for 15 minutes. Seek medical attention if irritation persists .

Note : No acute toxicity data is available, so treat it as a potential irritant .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Answer:

Discrepancies in physical properties (e.g., melting points) or NMR shifts may arise from:

- Purity issues : Recrystallize the compound using solvents like ethanol/water and verify purity via HPLC (>98%) .

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.

- Stereochemical variations : Compare experimental ¹³C NMR data with computational predictions (DFT calculations) .

For example, a reported mp of 123–124°C for a related benzofuran derivative may differ due to allyloxy group mobility affecting crystallinity.

Advanced: What strategies optimize the carboxylation step to minimize by-products?

Answer:

- Catalyst selection : Use Pd(OAc)₂ with ligands (e.g., 1,10-phenanthroline) to enhance CO₂ insertion efficiency .

- Reaction conditions :

- Temperature : Maintain 60–80°C to balance reaction rate and selectivity .

- Solvent : Polar aprotic solvents (DMF, DMSO) improve carboxylation yields .

- Workup : Acidify the reaction mixture (pH 2–3) to precipitate the carboxylic acid, reducing ester or salt by-products .

Advanced: How can researchers assess the compound’s potential biological activity?

Answer:

- In silico screening : Perform molecular docking to predict binding affinity with targets like cyclooxygenase (COX) or bacterial enzymes .

- In vitro assays :

- Structure-activity relationship (SAR) : Modify the allyloxy chain length or introduce electron-withdrawing groups to enhance activity .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

- Detection limits : Use UPLC-MS/MS with a C18 column (1.7 µm particles) for sensitivity down to 0.1% impurities.

- Interference : Allyloxy group degradation products (e.g., acrylic acid derivatives) may co-elute; optimize gradient elution (5–95% acetonitrile in 10 min) .

- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation.

- Solvents : Avoid protic solvents (e.g., MeOH) to reduce esterification; use anhydrous DCM or THF for solutions .

Advanced: How do electronic effects of the allyloxy group influence reactivity?

Answer:

- Electron donation : The allyloxy group’s +M effect increases electron density on the benzofuran ring, enhancing electrophilic substitution (e.g., nitration at position 5) .

- Steric effects : Allyl chain flexibility may hinder access to the carboxylic acid group in coupling reactions, requiring bulky base additives (e.g., DIPEA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。